INCB086550

PD-L1 small molecule inhibitor IC50

INCB086550 is a uniquely differentiated, orally bioavailable small-molecule PD-L1 inhibitor. It triggers PD-L1 dimerization and internalization, a mechanism distinct from antibodies. It demonstrates potent, species-selective inhibition (human IC50 3.1 nM) and dose-dependent in vivo efficacy (32-69% tumor reduction). Ideal for murine models expressing human PD-L1, ensuring translational relevance. Select for specific advantages in potency and mechanism for oncology research.

Molecular Formula C41H39N7O4
Molecular Weight 693.8 g/mol
CAS No. 2230911-59-6
Cat. No. B8179962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINCB086550
CAS2230911-59-6
Molecular FormulaC41H39N7O4
Molecular Weight693.8 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=NC3=CC(=CC(=C3O2)C#N)CN4CCC(C4)C(=O)O)C5=C(C(=CC=C5)NC6=NC=CC7=CC(=CN=C76)CN8CCC(C8)O)C
InChIInChI=1S/C41H39N7O4/c1-24-32(5-3-7-34(24)40-46-36-17-26(15-30(18-42)38(36)52-40)20-47-13-10-29(22-47)41(50)51)33-6-4-8-35(25(33)2)45-39-37-28(9-12-43-39)16-27(19-44-37)21-48-14-11-31(49)23-48/h3-9,12,15-17,19,29,31,49H,10-11,13-14,20-23H2,1-2H3,(H,43,45)(H,50,51)/t29-,31-/m1/s1
InChIKeyQARLNMDDSQMINK-BVRKHOPBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3R)-1-[[7-cyano-2-[3-[3-[[3-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-1,7-naphthyridin-8-yl]amino]-2-methylphenyl]-2-methylphenyl]-1,3-benzoxazol-5-yl]methyl]pyrrolidine-3-carboxylic acid (INCB086550) – Potent Oral PD-L1 Inhibitor


(3R)-1-[[7-cyano-2-[3-[3-[[3-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-1,7-naphthyridin-8-yl]amino]-2-methylphenyl]-2-methylphenyl]-1,3-benzoxazol-5-yl]methyl]pyrrolidine-3-carboxylic acid, also known as INCB086550 or PD-1/PD-L1-IN-8, is a potent, orally available small-molecule inhibitor of programmed death-ligand 1 (PD-L1) . It disrupts the PD-1/PD-L1 protein-protein interaction, induces PD-L1 dimerization and internalization, and promotes T-cell activation, distinguishing it from monoclonal antibody-based immunotherapies [1].

Why INCB086550 Cannot Be Interchanged with Other PD-L1 Small Molecules


PD-L1 small-molecule inhibitors exhibit divergent binding modes, cellular activities, and pharmacokinetic profiles that preclude generic substitution. INCB086550 demonstrates a unique mechanism of PD-L1 dimerization and nuclear translocation [1], while compounds like BMS-1001 and Incyte-001/011 show different potencies and off-target effects in comparative studies [2]. Direct head-to-head data underscore that selecting INCB086550 over analogs is justified only when its specific quantitative advantages in potency, species selectivity, and in vivo efficacy align with research objectives.

Quantitative Evidence: INCB086550 vs. Leading PD-L1 Small-Molecule Inhibitors


PD-L1 Binding Affinity: INCB086550 vs. BMS-1001 and Incyte-001/011

In a homogeneous time-resolved fluorescence (HTRF) assay, INCB086550 inhibits human PD-1/PD-L1 interaction with an IC50 ≤ 10 nM . Direct comparator BMS-1001 exhibits an IC50 of 2.25 nM in the same assay format . In a separate comparative study, BMS-1001 achieved an IC50 of 0.9 nM, Incyte-011 had 5.293 nM, and Incyte-001 had 11 nM [1]. While INCB086550's exact HTRF IC50 is not reported in the same study, its nanomolar range aligns with the most potent clinical candidates.

PD-L1 small molecule inhibitor IC50 HTRF assay

Species Selectivity: Human vs. Cynomolgus vs. Rat PD-L1

INCB086550 demonstrates potent inhibition across human, cynomolgus monkey, and rat PD-L1 with IC50 values of 3.1 nM, 4.9 nM, and 1.9 nM, respectively . In contrast, many small-molecule PD-L1 inhibitors exhibit poor cross-reactivity or lack published data. For example, BMS-1001 IC50 is reported primarily for human PD-L1 (2.25 nM) without systematic cross-species data .

species selectivity cross-reactivity PD-L1 IC50

PD-L2 Selectivity: Superior Target Discrimination

INCB086550 exhibits high selectivity for PD-L1 over PD-L2. At a concentration of 10 µM, INCB086550 failed to inhibit PD-L2 binding to PD-1 [1]. In contrast, BMS-1001's selectivity profile is not well characterized; some PD-L1 inhibitors show significant PD-L2 cross-reactivity, which may alter immune modulation outcomes [2].

PD-L2 selectivity off-target PD-L1

In Vivo Tumor Growth Inhibition: Dose-Response Efficacy

In a MC38 murine colon carcinoma xenograft model expressing human PD-L1, twice-daily oral dosing of INCB086550 at 2, 20, and 200 mg/kg resulted in tumor volume reductions of 32%, 66%, and 69% respectively by day 16 [1]. By comparison, the small-molecule PD-L1 inhibitor Incyte-001, when administered intravenously at 2 mg/kg, demonstrated good blood-brain barrier penetration but no comparable tumor growth inhibition data are publicly available [2].

in vivo tumor xenograft MC38 dose-response

Mechanistic Differentiation: PD-L1 Dimerization and Nuclear Translocation

INCB086550 uniquely induces rapid PD-L1 dimerization and internalization into Golgi vesicles followed by nuclear translocation, effectively reducing cell-surface PD-L1 levels [1]. In contrast, inhibitors like BMS-1001 primarily block PD-1/PD-L1 interaction without promoting internalization . This mechanistic distinction may confer differential biological effects.

PD-L1 dimerization nuclear translocation mechanism of action immunotherapy

Cytotoxicity Profile: Favorable Therapeutic Window

INCB086550 exhibits low cytotoxicity in cellular assays, consistent with its immunomodulatory rather than direct cytotoxic mechanism [1]. In contrast, Incyte-001 demonstrates significant cytotoxicity with an EC50 of 1.635 µM [2], potentially limiting its utility as a pure immune checkpoint modulator.

cytotoxicity EC50 safety therapeutic index

Optimal Use Cases for INCB086550 in Preclinical Oncology and Immunotherapy Research


In Vivo Syngeneic/Xenograft Tumor Models with Human PD-L1 Expression

Given its potent and species-selective PD-L1 inhibition (human IC50 3.1 nM; rat 1.9 nM) and demonstrated dose-dependent tumor growth suppression (32–69% reduction in MC38 model) [1], INCB086550 is ideally suited for oral administration in murine models expressing human PD-L1. This avoids the need for surrogate molecules and ensures translational relevance.

Mechanistic Studies of PD-L1 Internalization and Nuclear Translocation

The unique ability of INCB086550 to induce PD-L1 dimerization, internalization, and nuclear trafficking makes it the preferred tool for dissecting PD-L1 biology beyond simple receptor blockade. Researchers investigating PD-L1 signaling, immune evasion, or resistance mechanisms will find this compound indispensable.

Combination Therapy with Other Immune Checkpoint Inhibitors or Targeted Agents

INCB086550's oral bioavailability and favorable selectivity profile (no PD-L2 inhibition at 10 µM) [1] support its use in combination regimens. Preclinical data demonstrate enhanced T-cell activation [2], making it a rational partner for anti-CTLA-4 antibodies, KRAS inhibitors, or chemotherapy in synergistic oncology studies.

Pharmacokinetic/Pharmacodynamic Modeling of Oral PD-L1 Inhibitors

INCB086550's extensive preclinical characterization, including species-specific IC50 values and in vivo PD-L1 downregulation data (26%–91% surface reduction) [1], provides a robust dataset for PK/PD modeling. This facilitates dose optimization and translational prediction for clinical candidate development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for INCB086550

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.